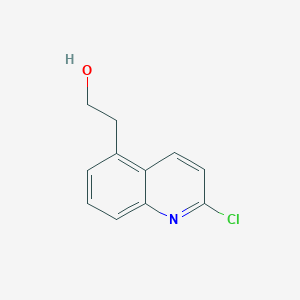2-(2-Chloro-quinolin-5-yl)-ethanol
CAS No.:
Cat. No.: VC13904916
Molecular Formula: C11H10ClNO
Molecular Weight: 207.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H10ClNO |
|---|---|
| Molecular Weight | 207.65 g/mol |
| IUPAC Name | 2-(2-chloroquinolin-5-yl)ethanol |
| Standard InChI | InChI=1S/C11H10ClNO/c12-11-5-4-9-8(6-7-14)2-1-3-10(9)13-11/h1-5,14H,6-7H2 |
| Standard InChI Key | ATSMYPXTDQCSSI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C=CC(=NC2=C1)Cl)CCO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The IUPAC name of this compound, 2-(2-chloroquinolin-5-yl)ethanol, reflects its bicyclic quinoline core substituted with chlorine at position 2 and an ethanol group at position 5. The planar aromatic quinoline system facilitates π-π stacking interactions, while the chlorine atom enhances electrophilicity, and the hydroxyl group enables hydrogen bonding. The canonical SMILES representation confirms the connectivity, and the InChIKey provides a unique identifier for database searches.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.65 g/mol |
| IUPAC Name | 2-(2-chloroquinolin-5-yl)ethanol |
| SMILES | C1=CC(=C2C=CC(=NC2=C1)Cl)CCO |
| InChIKey | ATSMYPXTDQCSSI-UHFFFAOYSA-N |
| PubChem CID | 22504045 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for verifying the structure. The -NMR spectrum typically shows aromatic protons in the quinoline ring between δ 7.20–8.60 ppm, with the ethanol side chain’s methylene () and hydroxyl protons appearing near δ 3.70–4.20 ppm and δ 1.50–2.00 ppm, respectively. IR spectra reveal O-H stretching vibrations at 3200–3600 cm, C-Cl stretches near 750 cm, and C=N quinoline ring vibrations at 1600–1650 cm . Mass spectrometry (MS) data indicate a molecular ion peak at m/z 207.65, consistent with the molecular weight.
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-(2-chloro-quinolin-5-yl)-ethanol typically begins with 2-chloroquinoline or its precursors. A common approach involves the Meth-Cohn method, where a Vilsmeier-Haack reaction forms the quinoline core, followed by functionalization at the 5-position . Ethylene glycol is often employed as a solvent and reactant to protect aldehyde groups during intermediate steps .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Chloroquinoline, DMF, POCl, reflux | Formylation via Vilsmeier-Haack |
| 2 | Ethylene glycol, toluene-p-sulfonic acid | Protection of aldehyde as acetal |
| 3 | NaBH, ethanol, 0°C | Reduction to ethanol derivative |
| 4 | Column chromatography (silica gel) | Purification |
Reaction Monitoring and Purification
Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to monitor reaction progress . Final purification involves recrystallization from ethanol or column chromatography, yielding products with >90% purity. Challenges include minimizing side products like over-reduced intermediates or dechlorinated byproducts, which are mitigated by controlling reaction temperature and stoichiometry .
Chemical Reactivity and Derivatives
Functional Group Transformations
Biological Activity and Mechanisms
Antioxidant Properties
Quinoline derivatives with hydroxyl groups, such as this compound, exhibit radical scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays . The ethanol group’s hydroxyl donates hydrogen atoms to neutralize free radicals, with IC values comparable to ascorbic acid in some cases . Structural optimization, such as introducing electron-donating substituents, could enhance this activity.
Applications in Medicinal Chemistry
Drug Development
The quinoline scaffold is a privileged structure in antimalarial (e.g., chloroquine) and anticancer (e.g., camptothecin) agents. The chlorine and ethanol groups in this compound offer sites for derivatization to improve pharmacokinetics or target specificity. Molecular docking studies suggest potential binding to kinase domains or G-protein-coupled receptors .
Material Science
Quinoline derivatives are explored as ligands in luminescent metal-organic frameworks (MOFs) or corrosion inhibitors. The ethanol group could facilitate coordination to metal ions like Zn or Cu, enabling applications in sensors or catalytic systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume